Desfluoroenrofloxacin Hydrochloride

Description

Contextualization within the Fluoroquinolone Class of Antimicrobials

Desfluoroenrofloxacin (B1443781) hydrochloride belongs to the fluoroquinolone class of synthetic antibacterial agents. Fluoroquinolones are characterized by a bicyclic core structure and are known for their broad-spectrum activity against a variety of bacteria. nih.govwebmd.com The mechanism of action for fluoroquinolones typically involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, repair, and recombination. nih.govnih.govyoutube.com This disruption of DNA processes ultimately leads to bacterial cell death. youtube.com

Desfluoroenrofloxacin, as its name suggests, is structurally related to enrofloxacin (B1671348), a widely used fluoroquinolone in veterinary medicine. drugbank.comnih.gov The "desfluoro" prefix indicates the absence of a fluorine atom at a specific position on the quinolone ring, a key structural feature of many fluoroquinolones. This structural difference is significant as the fluorine atom is often associated with the enhanced antibacterial activity and pharmacokinetic properties of the fluoroquinolone class.

Significance as a Research Compound (e.g., as a Metabolite or Structural Analog)

The primary significance of Desfluoroenrofloxacin hydrochloride in a research context stems from its identity as a metabolite and a structural analog.

Furthermore, Desfluoroenrofloxacin serves as a valuable structural analog in research. By comparing the activity and properties of Desfluoroenrofloxacin with its fluorinated counterparts like enrofloxacin and ciprofloxacin (B1669076), researchers can gain insights into the structure-activity relationships of fluoroquinolones. This helps in understanding the role of the fluorine atom in the molecule's antibacterial potency and pharmacokinetic profile. Such comparative studies are fundamental in the design of new and improved antimicrobial agents.

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on analytical chemistry and metabolic studies. A significant area of investigation has been the development of sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify residues of enrofloxacin and its metabolites, including Desfluoroenrofloxacin, in various biological matrices like plasma and tissues. nih.govnih.gov These methods are vital for pharmacokinetic studies that examine the absorption, distribution, metabolism, and excretion of enrofloxacin. nih.govnih.govunifr.ch

Another research trajectory involves its use as a reference standard in impurity analysis of enrofloxacin and ciprofloxacin preparations. lgcstandards.com Ensuring the purity of pharmaceutical products is a critical aspect of quality control, and having access to well-characterized impurity standards like this compound is essential.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

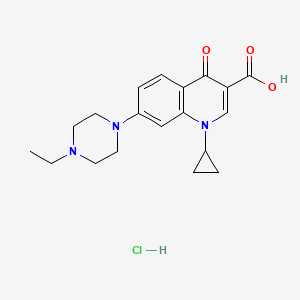

| Molecular Formula | C19H23N3O3.ClH |

| IUPAC Name | 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride |

| Synonyms | Enrofloxacin Imp. C (EP) |

Table 1: Key physicochemical properties of this compound. lgcstandards.com

Common Fluoroquinolones and their Descriptions

| Compound Name | Description |

| Ciprofloxacin | A second-generation fluoroquinolone used to treat various susceptible bacterial infections. drugbank.com |

| Enrofloxacin | An antibiotic agent from the fluoroquinolone family approved for veterinary use. drugbank.com |

| Levofloxacin (B1675101) | A fluoroquinolone antibiotic used to treat infections caused by susceptible bacteria in various parts of the body. |

| Moxifloxacin | A broad-spectrum fluoroquinolone antibiotic used to treat a variety of susceptible bacterial infections. |

| Delafloxacin | A fluoroquinolone antibiotic used to treat skin and skin structure infections. nih.gov |

Table 2: A list of common fluoroquinolone antibiotics and their general descriptions.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H24ClN3O3 |

|---|---|

Molecular Weight |

377.9 g/mol |

IUPAC Name |

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C19H23N3O3.ClH/c1-2-20-7-9-21(10-8-20)14-5-6-15-17(11-14)22(13-3-4-13)12-16(18(15)23)19(24)25;/h5-6,11-13H,2-4,7-10H2,1H3,(H,24,25);1H |

InChI Key |

QOAUVJCXVIPNQH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=CC3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Desfluoroenrofloxacin Hydrochloride

Chemical Synthesis Pathways for Desfluoroenrofloxacin (B1443781) Hydrochloride

The synthesis of Desfluoroenrofloxacin Hydrochloride involves the construction of the core quinolone ring system followed by the addition of the N-ethylpiperazine side chain. The general synthetic strategies are analogous to those employed for other quinolone and fluoroquinolone compounds.

Precursor Compounds and Reaction Mechanisms

The synthesis of the quinolone core is a critical step and can be achieved through various established methods, such as the Conrad-Limpach-Knorr reaction or the Gould-Jacobs reaction. A common modern approach involves the cyclization of an appropriately substituted aniline derivative.

A plausible synthetic route for Desfluoroenrofloxacin starts with the reaction of an aniline precursor with diethyl ethoxymethylenemalonate (EMME). The resulting intermediate is then thermally cyclized to form the 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis of the ester yields the corresponding carboxylic acid. The introduction of the cyclopropyl (B3062369) group at the N-1 position is a key step, often achieved by reaction with a cyclopropyl halide.

The final key step is the nucleophilic substitution at the C-7 position of the quinolone ring with N-ethylpiperazine. This reaction is typically carried out in a suitable solvent such as pyridine or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting Desfluoroenrofloxacin base is then treated with hydrochloric acid to yield the hydrochloride salt.

| Precursor Compound | Role in Synthesis |

| Substituted Aniline | Provides the benzene ring and the nitrogen atom for the quinolone core. |

| Diethyl ethoxymethylenemalonate (EMME) | Reacts with aniline to form a key intermediate for cyclization. |

| N-ethylpiperazine | Acts as the nucleophile to be introduced at the C-7 position. |

| Cyclopropyl halide | Source of the cyclopropyl group at the N-1 position. |

The reaction mechanism for the final substitution step involves the nucleophilic attack of the secondary amine of N-ethylpiperazine on the electron-deficient C-7 position of the quinolone ring, leading to the displacement of a leaving group, typically a halogen like chlorine.

Optimization of Synthetic Yields and Purity for Research Applications

For research applications, obtaining high yields and purity of this compound is crucial. Optimization strategies focus on several key aspects of the synthesis. azom.com

Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and solvent can significantly impact the yield. For the nucleophilic substitution step, the choice of solvent and the presence of a base to scavenge the generated acid can influence the reaction rate and minimize side products.

Catalysts: In some quinolone syntheses, catalysts are employed to improve efficiency. For instance, palladium-catalyzed reactions have been used for C-N bond formation in related syntheses. nih.gov

Purification Methods: Achieving high purity often requires multiple purification steps. Recrystallization is a common method for purifying the final product. Chromatographic techniques, such as column chromatography, can be employed to separate the desired compound from impurities. azom.com The use of Agitated Nutsche Filter Dryers (ANFDs) can streamline the process by combining solid-liquid separation, washing, and drying in a single unit, which can enhance yield by minimizing product loss during transfers. azom.com

| Parameter | Optimization Strategy | Impact on Yield and Purity |

| Temperature | Careful control to balance reaction rate and side product formation. | Higher temperatures can increase reaction rate but may also lead to degradation or unwanted side reactions. |

| Solvent | Selection of a solvent that solubilizes reactants and facilitates the desired reaction pathway. | The polarity and boiling point of the solvent can influence reaction kinetics and selectivity. |

| Catalyst | Use of appropriate catalysts to accelerate the reaction and improve selectivity. | Can lead to higher yields and reduced reaction times. |

| Purification | Employment of effective purification techniques like recrystallization and chromatography. | Crucial for removing impurities and achieving high purity of the final compound. |

Design and Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. drugdesign.org For Desfluoroenrofloxacin, SAR studies would involve the synthesis of a series of analogs with systematic modifications to different parts of the molecule.

The primary points of modification on the Desfluoroenrofloxacin scaffold would include:

The N-1 substituent: The cyclopropyl group at the N-1 position is known to be important for the activity of many fluoroquinolones. Analogs could be synthesized with different alkyl or aryl groups at this position to investigate the impact on activity.

The C-7 substituent: The piperazine (B1678402) ring at the C-7 position plays a crucial role in the spectrum of activity and pharmacokinetic properties. researchgate.net A wide variety of analogs can be synthesized by introducing different substituted piperazines or other heterocyclic amines at this position. orientjchem.orgnih.gov

The C-3 carboxylic acid: This group is generally considered essential for the antibacterial activity of quinolones as it is involved in binding to the DNA gyrase enzyme. researchgate.net Derivatives could be prepared by esterification or amidation to explore prodrug strategies or altered binding interactions.

The quinolone core: Modifications to the core ring system itself, such as the introduction of substituents at other positions, can also be explored.

The synthesis of these analogs would follow similar chemical pathways as Desfluoroenrofloxacin, utilizing different precursor compounds in the key reaction steps.

Characterization of Synthetic Impurities and Degradation Products relevant to this compound

During the synthesis and storage of this compound, various impurities and degradation products can be formed. veeprho.com Their identification and characterization are essential for quality control and for understanding the stability of the compound.

Synthetic Impurities:

Unreacted starting materials: Residual amounts of precursor compounds like the quinolone core or N-ethylpiperazine may be present.

Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.

By-products: Side reactions can generate structurally related impurities. For example, positional isomers could be formed during the substitution reaction at the C-7 position.

Degradation Products:

Fluoroquinolones can be susceptible to degradation under various conditions such as exposure to light, heat, and changes in pH. researchgate.netresearchgate.net

Photodegradation products: Exposure to light can lead to the formation of various degradation products. For enrofloxacin (B1671348), photodegradation can involve cleavage of the cyclopropane ring or oxidative degradation. researchgate.net

Hydrolysis products: The ester or amide functionalities, if present in analogs, could be susceptible to hydrolysis.

Oxidative degradation products: The piperazine ring can be a site of oxidation, leading to the formation of N-oxides. veeprho.com

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the detection, isolation, and structural elucidation of these impurities and degradation products. veeprho.commdpi.com

| Impurity/Degradation Product Type | Potential Origin | Example Structure (Hypothetical) |

| Process-Related Impurity | Incomplete reaction or side reaction during synthesis. | Isomer with piperazine at a different position. |

| Degradation Product | Exposure to light, heat, or moisture. | Product of piperazine ring oxidation (N-oxide). |

| Starting Material | Incomplete removal during purification. | Residual quinolone carboxylic acid precursor. |

Lack of Specific Research Data Precludes Article Generation on this compound

A comprehensive review of available scientific literature reveals insufficient specific data to generate a detailed article on the molecular mechanisms of action for this compound as outlined. The user's request for an in-depth analysis covering interactions with bacterial topoisomerases, binding modes, enzyme kinetics, and computational modeling for this specific compound cannot be fulfilled based on current research findings.

The majority of published research focuses extensively on the broader class of fluoroquinolone antibiotics, such as ciprofloxacin (B1669076), levofloxacin (B1675101), and moxifloxacin. researchgate.netnih.gov The mechanism for this class involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govnih.govyoutube.com These enzymes are critical for bacterial DNA replication, and their inhibition by fluoroquinolones leads to double-strand DNA breaks and ultimately cell death. nih.govmdpi.com

"Desfluoroenrofloxacin" specifies a molecule structurally similar to the well-known veterinary fluoroquinolone enrofloxacin, but critically lacking the fluorine atom at the C6 position of the quinolone core. This fluorine atom is a defining characteristic of the fluoroquinolone class and is widely recognized as being crucial for the high potency of these drugs, primarily by enhancing the inhibition of DNA gyrase. mdpi.comyoutube.com

While general information exists for des-fluoroquinolones as a chemical subclass, detailed enzyme inhibition studies, including specific inhibition constants (IC50) and kinetic data for this compound's interaction with DNA gyrase and topoisomerase IV, are not available in the public domain. researchgate.net Similarly, computational studies, such as molecular docking and simulations to elucidate the precise binding modes with these target enzymes, have been performed for major fluoroquinolones but not specifically for Desfluoroenrofloxacin. nih.govnih.govnih.gov

Without these specific data points, it is impossible to construct the requested scientific article that strictly adheres to the provided outline, which demands detailed research findings, data tables, and a comparative analysis based on the molecular mechanics of this compound. Generating content on this topic would require extrapolation from related fluoroquinolone compounds, a step that would violate the explicit instruction to focus solely on the specified chemical entity. Therefore, the article cannot be produced with the required scientific accuracy and specificity.

Mechanisms of Bacterial Resistance to Desfluoroenrofloxacin Hydrochloride

Chromosomal Mutations Affecting Target Enzymes

The bactericidal action of fluoroquinolones stems from their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, recombination, and repair. Resistance to Desfluoroenrofloxacin (B1443781) Hydrochloride frequently arises from mutations in the genes encoding these enzymes.

The most common mechanism of resistance involves point mutations within specific, well-defined regions of the gyrA and parC genes, known as the Quinolone Resistance-Determining Regions (QRDRs). nih.govmdpi.com The gyrA gene encodes a subunit of DNA gyrase, while the parC gene encodes a subunit of topoisomerase IV. In many Gram-negative bacteria, such as Pseudomonas aeruginosa, DNA gyrase is the primary target of fluoroquinolones, while in many Gram-positive bacteria, topoisomerase IV is the primary target. nih.goviranpath.org However, mutations in both genes can contribute to higher levels of resistance.

In Escherichia coli, the QRDR of gyrA is typically located between codons 67 and 106, while in parC, it is found near codon 80. nih.govfrontiersin.org For Pseudomonas aeruginosa, mutations in gyrA are considered the primary driver of fluoroquinolone resistance, with subsequent mutations in parC leading to even higher resistance levels. nih.govplos.org

Specific amino acid substitutions within the QRDRs of GyrA and ParC can significantly reduce the binding affinity of Desfluoroenrofloxacin Hydrochloride to its target enzymes, thereby diminishing its efficacy. The accumulation of these mutations often correlates with a stepwise increase in the minimum inhibitory concentration (MIC) of the antibiotic required to inhibit bacterial growth.

In Pseudomonas aeruginosa, a common mutation is the substitution of threonine at position 83 with isoleucine (Thr-83 → Ile) in the GyrA protein. nih.goviranpath.orgplos.org This single mutation can confer a clinically significant level of resistance. nih.gov Additional mutations, such as the substitution of serine at position 87 with leucine (B10760876) (Ser-87 → Leu) in the ParC protein, can further increase the level of resistance. nih.govplos.org Studies have shown that isolates with mutations in both gyrA and parC exhibit substantially higher MICs for fluoroquinolones compared to those with a single mutation. nih.govnih.gov

Similarly, in Escherichia coli, substitutions at serine 83 (e.g., Ser-83 → Leu) and aspartate 87 (e.g., Asp-87 → Asn) in GyrA are frequently observed. nih.govfrontiersin.org In the ParC protein of E. coli, substitutions at serine 80 (e.g., Ser-80 → Ile) and glutamate (B1630785) 84 (e.g., Glu-84 → Gly/Val) are common in resistant strains. frontiersin.org The presence of multiple mutations in both GyrA and ParC is associated with high-level fluoroquinolone resistance. frontiersin.orgnih.gov

Table 1: Common QRDR Mutations and Their Impact on Fluoroquinolone Resistance

| Bacterium | Gene | Amino Acid Substitution | Consequence |

| Pseudomonas aeruginosa | gyrA | Thr-83 → Ile | Primary resistance mutation |

| parC | Ser-87 → Leu | Contributes to higher resistance levels | |

| Escherichia coli | gyrA | Ser-83 → Leu | Common resistance mutation |

| gyrA | Asp-87 → Asn | Contributes to resistance | |

| parC | Ser-80 → Ile | Common in highly resistant strains | |

| parC | Glu-84 → Gly/Val | Contributes to resistance | |

| Staphylococcus aureus | gyrA | Ser-84 → Leu | Common resistance mutation |

| parC | Ser-80 → Phe | Common in highly resistant strains |

Efflux Pump Systems in Bacterial Resistance

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide range of substrates, including antibiotics like this compound, from the cell. nih.govyoutube.com This mechanism prevents the drug from reaching its intracellular targets, thereby conferring resistance. youtube.com Overexpression of these pumps is a significant contributor to multidrug resistance (MDR) in many bacterial pathogens. mdpi.com

Several families of efflux pumps are involved in fluoroquinolone resistance. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family is of particular importance. nih.govyoutube.com These are typically tripartite systems that span both the inner and outer bacterial membranes. nih.gov In Pseudomonas aeruginosa, well-characterized RND efflux pumps include MexAB-OprM, MexCD-OprJ, and MexEF-OprN. nih.govresearchgate.net In Escherichia coli, the AcrAB-TolC system is a major RND-type efflux pump that contributes to fluoroquinolone resistance. youtube.comfrontiersin.org

In Gram-positive bacteria, such as Staphylococcus aureus, members of the Major Facilitator Superfamily (MFS) of transporters, like NorA, are primary contributors to fluoroquinolone efflux. nih.govnih.gov

Table 2: Major Efflux Pump Systems Involved in Fluoroquinolone Resistance

| Bacterium | Efflux Pump System | Family |

| Pseudomonas aeruginosa | MexAB-OprM | RND |

| MexCD-OprJ | RND | |

| MexEF-OprN | RND | |

| Escherichia coli | AcrAB-TolC | RND |

| Staphylococcus aureus | NorA | MFS |

The interaction between fluoroquinolones and efflux pumps is complex. While this compound is a substrate for these pumps, its presence can also modulate their activity. The development of resistance can be associated with the upregulation of efflux pump expression. nih.gov

Research has focused on the development of efflux pump inhibitors (EPIs) as a strategy to overcome this resistance mechanism. nih.govnih.gov EPIs can block the activity of efflux pumps, leading to an increased intracellular concentration of the antibiotic and restoring its efficacy. nih.gov For instance, the use of an EPI has been shown to significantly reduce the MIC of levofloxacin (B1675101) for resistant strains of P. aeruginosa that overexpress efflux pumps. nih.govresearchgate.net The inhibition of efflux pumps can also decrease the frequency at which highly resistant bacterial variants emerge. nih.govresearchgate.net

Plasmid-Mediated Resistance Mechanisms

In addition to chromosomal mutations and efflux pump overexpression, bacteria can acquire resistance to this compound through the horizontal transfer of resistance genes located on plasmids. nih.govyoutube.com This mechanism allows for the rapid dissemination of resistance among bacterial populations.

The most well-characterized plasmid-mediated quinolone resistance (PMQR) mechanisms include:

qnr genes: These genes encode proteins that protect DNA gyrase and topoisomerase IV from the inhibitory effects of fluoroquinolones. frontiersin.orgnih.gov Several families of qnr genes have been identified, including qnrA, qnrB, and qnrS. nih.govnih.gov

aac(6')-Ib-cr: This gene encodes a variant of an aminoglycoside acetyltransferase that is capable of modifying ciprofloxacin (B1669076) and norfloxacin (B1679917), thereby reducing their activity. nih.govnih.gov

Efflux pumps: Some efflux pumps, such as OqxAB and QepA, are encoded on plasmids and contribute to fluoroquinolone resistance. frontiersin.orgnih.gov

The presence of PMQR genes typically confers a low level of resistance. However, they can facilitate the selection of higher-level resistance mechanisms, such as QRDR mutations. frontiersin.org

Adaptive Resistance Strategies and Biofilm-Associated Resistance

Bacteria can employ adaptive strategies to survive in the presence of antibiotics like this compound. These strategies often involve temporary changes in gene expression that allow a subset of the bacterial population to withstand antibiotic pressure.

Adaptive Resistance:

Adaptive resistance is a transient and reversible phenomenon where bacteria temporarily alter their physiology to tolerate antibiotic concentrations that would normally be lethal. This is distinct from acquired resistance, which involves permanent genetic mutations. Exposure to sub-lethal concentrations of fluoroquinolones can induce a state of adaptive resistance, which may facilitate the eventual selection of genetically resistant mutants. nih.gov Key features of adaptive resistance include:

Efflux Pump Upregulation: Bacteria can rapidly increase the expression of efflux pumps in response to antibiotic exposure. These pumps are membrane proteins that actively transport a wide range of substrates, including fluoroquinolones, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-toxic levels. nih.gov

Stress Responses: Antibiotic exposure can trigger various stress responses in bacteria, such as the SOS response. This can lead to a temporary halt in cell division and an increase in DNA repair mechanisms, giving the bacteria a chance to survive and potentially acquire resistance mutations. nih.gov

Biofilm-Associated Resistance:

Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix and adherent to a surface. Bacteria within biofilms exhibit significantly increased resistance to antimicrobial agents compared to their planktonic (free-floating) counterparts. nih.govyoutube.com This resistance is multifactorial and includes:

Reduced Antibiotic Penetration: The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, limiting the diffusion of antibiotics like this compound to the cells in the deeper layers of the biofilm. youtube.com

Altered Microenvironment: The physiological conditions within a biofilm are often heterogeneous, with gradients of nutrients and oxygen. This can lead to the presence of slow-growing or dormant cells (persister cells) that are less susceptible to antibiotics that target active cellular processes. youtube.com

Increased Gene Transfer: The close proximity of cells within a biofilm facilitates horizontal gene transfer, allowing for the rapid dissemination of resistance genes among the bacterial population. youtube.com

Upregulation of Biofilm-Specific Resistance Genes: Bacteria within a biofilm can express genes that are not active in planktonic cells, some of which may contribute to antibiotic resistance.

Studies on other fluoroquinolones have shown that their presence can sometimes even promote biofilm formation in certain bacterial species. nih.gov For instance, subinhibitory concentrations of ciprofloxacin have been observed to enhance biofilm formation in Staphylococcus aureus. nih.gov While specific data for this compound is limited, it is plausible that similar phenomena occur.

Molecular Epidemiology of Resistance in Bacterial Isolates

The molecular epidemiology of resistance to this compound is intrinsically linked to the mechanisms of resistance to the broader class of fluoroquinolones. The primary mechanisms are mutations in the target enzymes and the acquisition of plasmid-mediated resistance genes.

Target Site Mutations:

The primary targets of fluoroquinolones are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. Resistance most commonly arises from spontaneous mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes, namely gyrA and parC. nih.govnih.govfrontiersin.org

DNA Gyrase (gyrA and gyrB): In many Gram-negative bacteria, DNA gyrase is the primary target. Mutations in the gyrA gene, particularly those leading to amino acid substitutions at positions Serine-83 and Aspartic acid-87 (in E. coli numbering), are frequently associated with resistance. frontiersin.org

Topoisomerase IV (parC and parE): In some Gram-positive bacteria, topoisomerase IV is the primary target. However, in many Gram-negative bacteria, mutations in parC often appear as a secondary event, conferring higher levels of resistance in strains that already possess a gyrA mutation. nih.govfrontiersin.org

The accumulation of multiple mutations in both gyrA and parC is often correlated with high-level fluoroquinolone resistance. nih.gov

Table 1: Common Amino Acid Substitutions in GyrA and ParC Conferring Fluoroquinolone Resistance

| Gene | Common Amino Acid Substitution Positions (E. coli numbering) |

|---|---|

| gyrA | Ser-83 → Leu, Ala, or Trp |

| Asp-87 → Asn, Gly, or Tyr | |

| parC | Ser-80 → Ile or Arg |

Plasmid-Mediated Quinolone Resistance (PMQR):

Horizontally transferable genes located on plasmids can also confer low-level resistance to fluoroquinolones. While these genes on their own may not lead to clinical failure, they can facilitate the selection of higher-level resistance through chromosomal mutations. nih.gov The main families of PMQR genes include:

qnr genes (qnrA, qnrB, qnrS, etc.): These genes encode pentapeptide repeat proteins that protect DNA gyrase and topoisomerase IV from the inhibitory effects of fluoroquinolones.

aac(6')-Ib-cr: This gene encodes an aminoglycoside acetyltransferase that is also capable of modifying the piperazinyl ring of certain fluoroquinolones, including ciprofloxacin and norfloxacin, thereby reducing their activity.

Efflux pumps (qepA, oqxAB): These plasmid-encoded efflux pumps actively extrude fluoroquinolones from the bacterial cell. nih.gov The OqxAB pump, for instance, can confer resistance to hydrophilic fluoroquinolones like enrofloxacin (B1671348). nih.gov

The prevalence of these resistance mechanisms can vary significantly depending on the bacterial species, geographical location, and the selective pressures from antibiotic usage in both human and veterinary medicine. nih.gov Surveillance programs are essential to monitor the trends in resistance to fluoroquinolones like this compound. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) Distribution of Fluoroquinolones against Resistant E. coli Isolates with Different Resistance Mechanisms

| Resistance Mechanism | Ciprofloxacin MIC (µg/mL) Range |

|---|---|

| Wild Type | ≤ 0.015 |

| Single gyrA mutation | 0.12 - 1 |

| gyrA and parC mutations | 2 - >32 |

| PMQR genes (e.g., qnr, aac(6')-Ib-cr) | 0.06 - 0.5 |

| Efflux pump overexpression | 0.03 - 0.25 |

Note: This table presents generalized data for fluoroquinolones like ciprofloxacin against E. coli and is intended to be illustrative of the impact of different resistance mechanisms. Specific MIC values for this compound may vary.

Pharmacokinetic Investigations of Desfluoroenrofloxacin Hydrochloride in Animal Models

Absorption and Bioavailability in Preclinical Species

The absorption and bioavailability of a drug are critical pharmacokinetic parameters that determine its efficacy. For fluoroquinolones, these characteristics can vary significantly across different animal species and routes of administration.

Oral Absorption Characteristics

Oral administration is a common and convenient route for drug delivery in veterinary medicine. The oral absorption of fluoroquinolones is generally rapid and extensive in many species.

In pigs , studies on enrofloxacin (B1671348) have demonstrated high oral bioavailability. When administered to both fed and fasted pigs, the bioavailability of enrofloxacin was determined to be 83 ± 13% and 101 ± 32%, respectively. nih.gov This suggests that the presence of food does not significantly hinder its absorption in this species. The time to reach maximum plasma concentration (Tmax) in pigs is also relatively short, indicating rapid absorption from the gastrointestinal tract.

In broiler chickens , the oral bioavailability of enrofloxacin has been reported to be around 64.0 ± 0.2% to 80.1%. nih.govnih.gov The maximum plasma concentration (Cmax) is typically reached within 1.64 to 2 hours after oral administration. nih.govnih.gov These findings indicate good but slightly less complete absorption compared to pigs.

It is important to note that the formulation of the oral dosage form can influence bioavailability. For instance, studies with amoxicillin (B794) in pigs have shown that microgranulated formulations can have significantly higher oral bioavailability compared to powdered forms. cabidigitallibrary.org Similar principles would likely apply to Desfluoroenrofloxacin (B1443781) Hydrochloride.

Table 1: Oral Pharmacokinetic Parameters of Enrofloxacin in Different Animal Species

| Species | Bioavailability (%) | Tmax (hours) | Cmax (µg/mL) |

|---|---|---|---|

| Pigs (fed) | 83 ± 13 | - | - |

| Pigs (fasted) | 101 ± 32 | - | - |

| Broiler Chickens | 64.0 ± 0.2 | 1.64 ± 0.04 | 2.44 ± 0.06 |

| Broiler Chickens | 80.1 | 2.0 | 0.99 |

Data presented is for enrofloxacin and serves as an estimate for Desfluoroenrofloxacin Hydrochloride.

Absorption from Alternative Routes of Administration

In addition to the oral route, parenteral administration methods such as intramuscular (IM) and subcutaneous (SC) injections are frequently used in veterinary practice. These routes often lead to more rapid and complete drug absorption.

For broiler chickens , intramuscular administration of enrofloxacin results in a mean maximum concentration (Cmax) of 2.01 µg/mL, which is reached at a Tmax of approximately 0.79 to 1 hour. nih.gov This demonstrates a faster rate of absorption compared to the oral route.

In calves , subcutaneous administration of enrofloxacin is also effective, leading to significant plasma concentrations of both the parent drug and its active metabolite, ciprofloxacin (B1669076). nih.gov The kinetics of absorption from alternative routes are influenced by factors such as the drug's formulation and the physiological status of the animal. nih.gov For instance, a recrystallized form of enrofloxacin hydrochloride-dihydrate has been shown to have different absorption characteristics compared to standard formulations in dogs. nih.gov

Distribution Profile in Animal Tissues and Organs

The distribution of an antimicrobial agent to various tissues and organs is crucial for its effectiveness in treating systemic infections. Fluoroquinolones are known for their excellent tissue penetration. nih.gov

Tissue-to-Plasma Concentration Ratios

The tissue-to-plasma concentration ratio (Kp) is a key parameter in understanding drug distribution. A Kp value greater than one indicates that the drug concentrates in the tissue relative to the plasma.

In calves , studies with enrofloxacin have shown that the concentration of free drug in tissue fluid can be higher than in plasma. nih.gov Following subcutaneous administration, the tissue penetration factors for enrofloxacin were found to be 0.66 for subcutaneous tissues, 0.60 for muscle tissue, and 0.58 for the pleural space, indicating good distribution to these sites. researchgate.net

In Yellow River carp , after oral administration of enrofloxacin, the area under the curve (AUC) ratios of tissues to plasma were significantly greater than one for several tissues, with values of 8.85 for bile, 3.79 for gut, 3.27 for liver, and 3.21 for kidney. frontiersin.orgnih.gov This extensive distribution is a hallmark of the fluoroquinolone class.

Distribution to Specific Sites of Infection in Animal Models

For an antibiotic to be effective, it must reach the site of infection in concentrations sufficient to inhibit or kill the pathogenic microorganisms.

In chickens , enrofloxacin and its metabolite ciprofloxacin have been shown to distribute to key tissues such as the liver, kidney, lungs, and muscle. nih.gov Residues of the drug and its metabolite can be detected in these tissues for an extended period, indicating sustained exposure at potential sites of infection.

In calves , the use of ultrafiltration probes has allowed for the direct measurement of unbound, pharmacologically active drug concentrations in the interstitial fluid of various tissues, including sites relevant to respiratory infections like the pleural space. nih.govresearchgate.net This type of research is critical for confirming that therapeutic concentrations are achieved where they are needed most.

Metabolism and Metabolite Identification in Animal Systems

The metabolism of fluoroquinolones can vary between animal species and can lead to the formation of active or inactive metabolites.

In many species, enrofloxacin is metabolized to ciprofloxacin, which is also a potent antimicrobial agent. nih.govnih.gov In pigs , the concentration of ciprofloxacin in plasma is generally low, constituting less than 10% of the parent compound's concentration. nih.gov In chickens , enrofloxacin is extensively metabolized to ciprofloxacin. nih.gov

Studies on other fluoroquinolones, such as balofloxacin (B1667722) in rats , have identified a more complex metabolic profile. Using advanced analytical techniques like liquid chromatography-mass spectrometry (LC/MS/MS), researchers have identified numerous phase I and phase II metabolites. nih.gov For balofloxacin, these included dealkylated, desmethylated, decarbonylated, decarboxylated, hydroxylated, and methylated metabolites, as well as various conjugated forms. nih.gov Similar metabolic pathways involving oxidation and conjugation reactions are likely for this compound. For instance, studies on benfluron and dimefluron in rats have shown metabolic pathways including N-oxidation, N-demethylation, O-demethylation, and glucuronidation. nih.gov

Table 2: Common Metabolites of Fluoroquinolones in Animal Models

| Parent Compound | Animal Model | Identified Metabolites |

|---|---|---|

| Enrofloxacin | Pigs, Chickens | Ciprofloxacin |

| Balofloxacin | Rats | Dealkylated, desmethylated, decarbonylated, decarboxylated, hydroxylated, methylated, carboxylated, and conjugated metabolites |

| Neobavaisoflavone | Rats | Glucuronidated, sulfated, hydroxylated, methylated, cyclized, and hydrated metabolites |

This table provides examples of metabolic pathways for related compounds, which may be indicative of the metabolism of this compound.

Major Metabolic Pathways and Enzyme Systems

The metabolism of fluoroquinolones typically occurs via two main phases. Phase I reactions, primarily mediated by the cytochrome P450 (CYP) enzyme system, often involve oxidation and dealkylation. For instance, the parent compound of Desfluoroenrofloxacin, enrofloxacin, is known to be metabolized to its active metabolite, ciprofloxacin, through the action of CYP enzymes. It is plausible that this compound undergoes similar biotransformation. Phase II metabolism commonly involves conjugation reactions, such as glucuronidation, which increases the water solubility of the drug and its metabolites, facilitating their excretion.

However, without specific studies on this compound, the precise metabolic pathways and the specific CYP isozymes involved in its biotransformation in different animal species remain speculative. Research is needed to identify these pathways and to characterize the activity of the relevant enzyme systems.

Characterization of this compound Metabolites

The identification and characterization of metabolites are critical for a complete understanding of a drug's safety and efficacy profile. For other fluoroquinolones, metabolites such as desmethyl, N-oxide, and glucuronide conjugates have been identified in various animal species through techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.

A comprehensive investigation into the metabolites of this compound would require the analysis of plasma, urine, and feces from animal models following administration of the compound. Such studies would elucidate the chemical structures and quantities of its metabolites, providing insight into the extent of its metabolism. Currently, no such data for this compound are available in the scientific literature.

Excretion Pathways and Clearance in Animal Models

The elimination of a drug from the body is a key pharmacokinetic process that determines its duration of action. For fluoroquinolones, both renal and biliary excretion are important routes of elimination.

Renal Clearance Studies

Renal clearance involves the filtration of the drug from the blood in the glomeruli and its active secretion into the urine by transporters in the renal tubules. Studies on related fluoroquinolones have quantified the extent of renal excretion in various animal species.

Biliary Excretion and Enterohepatic Recirculation

Biliary excretion is another significant route for the elimination of many drugs and their metabolites. Following excretion into the bile, a compound can be eliminated in the feces. In some cases, metabolites excreted in the bile can be hydrolyzed back to the parent drug in the intestine and reabsorbed, a process known as enterohepatic recirculation, which can prolong the drug's half-life.

Studies in bile-duct cannulated animal models are necessary to directly measure the extent of biliary excretion of this compound and to investigate the potential for enterohepatic recirculation. Such data are currently unavailable.

Interspecies Pharmacokinetic Scaling and Comparative Analysis

Interspecies pharmacokinetic scaling is a valuable tool used to extrapolate pharmacokinetic parameters from animal data to predict the drug's behavior in other species, including humans. This is often done using allometric scaling, which relates pharmacokinetic parameters to the body weight of the animal. Allometric scaling has been applied to other fluoroquinolones like enrofloxacin to predict their clearance and volume of distribution across different species.

A comparative analysis of the pharmacokinetics of this compound across various animal species (e.g., rats, dogs, cats) would be essential for understanding species-specific differences in its ADME profile. This would involve administering the drug to these species and determining key pharmacokinetic parameters. Subsequently, allometric scaling could be applied to establish relationships between these parameters and body weight. This would provide a basis for predicting its pharmacokinetics in other species of veterinary interest. However, the foundational pharmacokinetic data required for such an analysis of this compound are not yet established.

In Vitro Pharmacodynamic Profiling and Efficacy Models of Desfluoroenrofloxacin Hydrochloride

Determination of In Vitro Antimicrobial Activity Spectrum

The initial steps in characterizing a new antimicrobial compound involve determining its spectrum of activity against a range of relevant bacterial pathogens. This is typically achieved through the determination of MIC and MBC values.

Minimum Inhibitory Concentration (MIC) Determinations across Bacterial Species

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. This is a fundamental measure of an antibiotic's potency.

Currently, there are no publicly available data tables of MIC values for desfluoroenrofloxacin (B1443781) hydrochloride against a representative panel of bacterial species. Such a table would typically be generated through standardized broth microdilution or agar (B569324) dilution methods.

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Data not available | Data not available | Data not available | Data not available |

Table 1: Illustrative example of a Minimum Inhibitory Concentration (MIC) data table. No specific data is available for Desfluoroenrofloxacin Hydrochloride.

Minimum Bactericidal Concentration (MBC) Assessments

The MBC is the lowest concentration of an antimicrobial drug required to kill a particular bacterium. It is determined from the MIC results by subculturing to antibiotic-free media.

Specific MBC values for this compound have not been reported in the accessible scientific literature. An MBC/MIC ratio is often calculated to determine if an agent is bactericidal (typically a ratio of ≤4) or bacteriostatic. Without MBC data, this characterization is not possible.

| Bacterial Species | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

| Data not available | Data not available | Data not available | Data not available |

Table 2: Illustrative example of a Minimum Bactericidal Concentration (MBC) data table. No specific data is available for this compound.

Time-Kill Kinetic Studies

Time-kill assays provide detailed information on the rate and extent of bacterial killing over time at various antibiotic concentrations.

Concentration-Dependent Killing Dynamics

These studies would reveal whether the killing activity of this compound increases with higher concentrations.

No time-kill kinetic studies for this compound have been published.

Rate of Bacterial Eradication

This aspect of time-kill studies quantifies how quickly the compound can eliminate a bacterial population.

Information on the rate of bacterial eradication by this compound is not available.

Post-Antibiotic Effect (PAE) Characterization

The PAE is the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent. Fluoroquinolones typically exhibit a significant PAE.

There are no published studies characterizing the post-antibiotic effect of this compound. The duration of the PAE is an important parameter for optimizing dosing regimens.

Dynamic In Vitro Infection Models

One-Compartment and Two-Compartment Models for Simulating Drug Exposure

One-compartment and two-compartment models are fundamental tools in in vitro pharmacodynamic studies to simulate the changing concentrations of a drug as it would occur in a patient's body over time. nih.govnih.govresearchgate.net

A one-compartment model simplifies the human body into a single, well-stirred container where the drug is assumed to distribute instantaneously and evenly. ufl.edurxkinetics.com This model is useful for drugs that rapidly equilibrate between the central compartment (blood and highly perfused organs) and peripheral tissues. rxkinetics.com In this setup, the elimination of the drug from the system is mimicked by a continuous dilution process, allowing researchers to observe the antimicrobial effect at fluctuating concentrations that reflect a drug's half-life. nih.govresearchgate.net

A two-compartment model offers a more complex and often more accurate representation of drug disposition in the body. It divides the body into a central compartment and a peripheral compartment (poorly perfused tissues like muscle). ufl.eduallucent.com This model is particularly relevant for drugs that exhibit a slower distribution phase into tissues. rxkinetics.comnih.govwisdomlib.org The simulation involves the transfer of the drug between the central and peripheral compartments, as well as its elimination from the central compartment. ufl.edu This allows for a more nuanced understanding of how the distribution characteristics of this compound might influence its antibacterial efficacy.

| Model Type | Description | Key Assumption | Relevance for this compound |

| One-Compartment | The body is treated as a single, uniform unit. ufl.edurxkinetics.com | Instantaneous drug distribution and equilibrium. ufl.edu | Provides a basic understanding of the concentration-effect relationship. |

| Two-Compartment | The body is divided into central and peripheral compartments. ufl.eduallucent.com | Drug distribution between compartments is not instantaneous. ufl.edunih.gov | Offers a more realistic simulation of drug exposure, especially if the drug has a significant distribution phase. |

Hollow Fiber Infection Model (HFIM) Applications

The Hollow Fiber Infection Model (HFIM) is a sophisticated in vitro system that allows for the long-term study of the interaction between an antimicrobial agent and a bacterial population under conditions that mimic human pharmacokinetics. researchgate.netmdpi.comgardp.org The model consists of a cartridge containing thousands of semi-permeable hollow fibers. Bacteria are contained within the extracapillary space, while the drug-containing medium is circulated through the intracapillary space, allowing for drug diffusion to the bacteria. researchgate.netnih.gov

Key applications of the HFIM in the study of this compound include:

Simulating complex pharmacokinetic profiles: The HFIM can accurately simulate the absorption, distribution, metabolism, and excretion of a drug, providing a dynamic concentration-time profile that the bacteria are exposed to. mdpi.comnih.gov

Evaluating dose-response relationships: It allows for the investigation of different dosing regimens to determine the most effective strategy for bacterial killing and prevention of resistance. mdpi.com

Studying the emergence of resistance: The long-term nature of HFIM experiments enables the monitoring of the development of resistance to this compound over time. mdpi.comgardp.org

Investigating combination therapies: The model is well-suited to assess the synergistic or antagonistic effects of this compound when used in combination with other antimicrobial agents. gardp.org

The European Medicines Agency (EMA) has recognized the value of the HFIM in the development of new antimicrobial therapies, highlighting its predictive accuracy for clinical outcomes. mdpi.com

In Vitro Biofilm Models for Antimicrobial Activity

Bacterial biofilms are structured communities of microbial cells encased in a self-produced polymeric matrix, which are notoriously resistant to antimicrobial agents. nih.govnih.gov In vitro biofilm models are essential for evaluating the efficacy of this compound against these resilient bacterial structures.

Commonly used in vitro biofilm models include:

Static models: Such as microtiter plates, where biofilms are grown on the bottom of the wells. These are simple and high-throughput but may not accurately reflect the dynamic environment of many infections.

Dynamic flow cell systems: These models, like the CDC Biofilm Reactor®, allow for the continuous flow of nutrients and antimicrobials over the biofilm, mimicking conditions in environments such as catheters or industrial pipelines. frontiersin.org

Studies on other fluoroquinolones have consistently shown that bacteria within biofilms are significantly less susceptible to these antibiotics compared to their planktonic (free-floating) counterparts. nih.gov Research using these models for this compound would be crucial to determine its ability to penetrate the biofilm matrix and eradicate the embedded bacteria. This is particularly important as the extracellular polymeric substance (EPS) of the biofilm can act as a barrier, and the physiological heterogeneity of bacteria within the biofilm contributes to their reduced susceptibility. nih.gov

Evaluation of Pharmacodynamic Indices (e.g., AUC/MIC, Cmax/MIC) in In Vitro Systems

Pharmacodynamic (PD) indices are crucial for predicting the efficacy of antimicrobial agents and optimizing dosing regimens. For concentration-dependent antibiotics like fluoroquinolones, the key PD indices are the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the ratio of the maximum plasma concentration to the MIC (Cmax/MIC). nih.govconicet.gov.arfrontiersin.org

In vitro dynamic models are instrumental in determining the target values of these indices for this compound. nih.gov By simulating various drug exposure profiles and measuring the resulting bacterial killing, researchers can establish the AUC/MIC and Cmax/MIC ratios that correlate with bacteriostatic and bactericidal effects.

For many fluoroquinolones, an AUC/MIC ratio of >100 to 125 is often associated with a high probability of clinical efficacy against Gram-negative bacteria. nih.govfrontiersin.org Similarly, a Cmax/MIC ratio of >8-10 is often cited as a target to maximize efficacy and minimize the selection of resistant mutants. conicet.gov.arnih.gov

| Cmax/MIC | Ratio of the Maximum Plasma Concentration to the Minimum Inhibitory Concentration. conicet.gov.arnih.gov | >8-10 conicet.gov.arnih.gov | Important for rapid bacterial killing and reducing the emergence of resistance. |

In vitro studies characterizing these indices for this compound against a range of relevant pathogens are essential for its rational clinical use.

Analytical Method Development and Validation for Desfluoroenrofloxacin Hydrochloride Research

Chromatographic Methods for Quantification and Separation

Chromatography is a cornerstone technique for the analysis of Desfluoroenrofloxacin (B1443781) Hydrochloride, enabling both its quantification and separation from its parent compound, Enrofloxacin (B1671348), and other related impurities. High-Performance Liquid Chromatography (HPLC) is the most prevalent method, though Gas Chromatography-Mass Spectrometry (GC-MS) can also be applied, typically requiring a derivatization step.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities (e.g., UV, Mass Spectrometry)

HPLC is a highly versatile and widely used technique for the analysis of fluoroquinolones, including Desfluoroenrofloxacin Hydrochloride. The method's adaptability allows for various detection modalities, primarily Ultraviolet (UV) and Mass Spectrometry (MS), to suit different analytical needs.

Reversed-phase HPLC (RP-HPLC) is the most common separation mode. In this setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. The mobile phase typically consists of a mixture of an aqueous component (often a buffer like phosphoric acid or formic acid to control pH) and an organic solvent like acetonitrile (B52724) or methanol. arccjournals.comresearchgate.net The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases.

UV Detection: UV detectors are commonly employed for routine quantification. Fluoroquinolones possess a chromophore that absorbs UV light, with a maximum absorbance (λmax) typically observed around 280 nm. arccjournals.com This wavelength is often selected for detection to ensure high sensitivity. The method's accuracy and precision are validated according to established guidelines to ensure reliable results. arccjournals.com

Mass Spectrometry (MS) Detection: For more definitive identification and structural confirmation, HPLC is coupled with a mass spectrometer (LC-MS or LC-MS/MS). arccjournals.comankara.edu.trusda.gov This powerful combination provides not only retention time data but also mass-to-charge (m/z) ratios of the parent compound and its fragments, offering a high degree of specificity. arccjournals.comankara.edu.tr In LC-MS/MS, specific precursor ions are selected and fragmented to produce characteristic product ions, a technique known as Selected Reaction Monitoring (SRM), which enhances sensitivity and selectivity for trace-level analysis. arccjournals.com For compounds structurally similar to Enrofloxacin, precursor ions such as m/z 360 and product ions like m/z 316 and m/z 245 are monitored. arccjournals.com

The table below summarizes typical HPLC conditions used for the analysis of related fluoroquinolone compounds, which are applicable to the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

The analysis of fluoroquinolones like this compound by Gas Chromatography (GC) is challenging due to their low volatility and thermal instability. These compounds contain polar functional groups (carboxylic acid and amine groups) that make them unsuitable for direct GC analysis. youtube.com

To overcome this limitation, a derivatization step is necessary to convert the non-volatile analyte into a more volatile and thermally stable derivative. youtube.comrsc.org Common derivatization techniques include:

Silylation: This involves replacing active hydrogen atoms in the molecule with a trimethylsilyl (B98337) (TMS) group. This process effectively masks the polar functional groups, reducing intermolecular hydrogen bonding and increasing volatility. youtube.com

Alkylation: This technique introduces an alkyl group to the molecule, which also serves to increase its volatility. youtube.com

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components in the sample, and the mass spectrometer provides mass spectra for identification and confirmation. iaea.org The fragmentation patterns observed in the mass spectrum are crucial for structural elucidation. iaea.org While less common than HPLC, GC-MS can be a valuable tool, especially for confirming the identity of unknown impurities.

Electrophoretic Techniques (e.g., Capillary Electrophoresis) for Compound Analysis

Capillary Electrophoresis (CE) offers an alternative to chromatographic methods for the analysis of charged species like this compound. ankara.edu.tr CE separates ions based on their electrophoretic mobility in an electric field. ankara.edu.tr This mobility is dependent on the charge of the molecule and its size.

In a typical CE setup, a narrow-bore fused-silica capillary is filled with a buffer solution. A high voltage is applied across the capillary, causing the ions to migrate towards the electrode of opposite charge. ankara.edu.tr The separation of different compounds is achieved due to their different migration speeds. Detection is often performed using UV-Vis spectrophotometry, where a detector is placed at one end of the capillary.

For fluoroquinolones, the pH of the buffer is a critical parameter as it determines the charge state of the molecule. By adjusting the buffer composition and pH, the separation can be optimized. CE methods have been successfully developed for the analysis of related fluoroquinolones like norfloxacin (B1679917) and levofloxacin (B1675101), demonstrating good separation efficiency and short analysis times. rsc.org This technique is particularly useful for impurity profiling and can offer a different selectivity compared to HPLC. ankara.edu.tr

Spectroscopic Characterization Techniques for Research Samples

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound in research settings. Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy provide complementary information about the molecule's structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. ¹H NMR (proton NMR) is commonly used to identify the number and types of hydrogen atoms in a molecule, as well as their connectivity. nih.govnih.gov

In the context of this compound, the ¹H NMR spectrum would provide characteristic signals for the protons on the quinolone core, the cyclopropyl (B3062369) group, and the piperazine (B1678402) ring. The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for a detailed structural assignment. By comparing the spectrum of this compound to that of Enrofloxacin, the absence of the fluorine atom and the presence of a proton in its place can be definitively confirmed. This technique is crucial for confirming the identity of synthesized research samples and for characterizing impurities and degradation products. nih.gov

UV-Visible Spectroscopy

UV-Visible spectroscopy is a simpler spectroscopic technique that provides information about the electronic transitions within a molecule. As mentioned in the HPLC section, fluoroquinolones exhibit characteristic UV absorbance due to their conjugated aromatic system.

A UV-Visible spectrum of this compound would show the wavelength of maximum absorbance (λmax). arccjournals.com While not as structurally informative as NMR, UV-Vis spectroscopy is a valuable tool for preliminary identification and for quantification based on Beer-Lambert's law. The λmax can be used to select the optimal wavelength for detection in HPLC-UV analysis, thereby maximizing sensitivity. arccjournals.com For related fluoroquinolones, this maximum absorbance is typically found in the range of 270-290 nm. arccjournals.com

Compound Reference Table

The following table lists the chemical compounds mentioned in this article.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule, serving as a qualitative tool for structural confirmation. For this compound, the IR spectrum provides a unique fingerprint based on the vibrations of its chemical bonds. While specific spectra for this compound are not widely published, characteristic absorption bands can be predicted based on its core structure and data from analogous fluoroquinolones like ciprofloxacin (B1669076) and norfloxacin. researchgate.netajabs.orgresearchgate.net

The analysis involves passing infrared radiation through a sample (typically prepared as a KBr pellet) and measuring which wavelengths are absorbed. researchgate.netchemistryjournal.in The resulting spectrum plots absorbance against wavenumber. Key functional groups of the Desfluoroenrofloxacin molecule, such as the carboxylic acid, ketone, aromatic ring, and piperazine moiety, absorb IR radiation at distinct, predictable frequencies. researchgate.net For instance, the stretching vibration of the carboxyl C=O group is expected to produce a strong absorption band, while the O-H stretch of the carboxylic acid would appear as a broad band. researchgate.netresearchgate.net Vibrations associated with the aromatic ring and C-H bonds also provide confirmatory peaks. ajabs.org

Table 1: Predicted Characteristic IR Absorption Bands for Desfluoroenrofloxacin

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3550 - 3350 (broad) |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Amine Salt | N-H stretch | 2700 - 2450 |

| Ketone | C=O stretch | ~1700 |

| Carboxylate | C=O stretch | ~1630 |

| Aromatic Ring | C=C stretch | 1550 - 1500 |

| C-O Stretch | C-O stretch | 1300 - 1250 |

This table is predictive and based on data from structurally similar fluoroquinolone compounds. researchgate.netajabs.orgresearchgate.net

Method Validation for Research Assays

The validation of any analytical method intended for research is crucial to ensure that the data generated is accurate, precise, and reliable. The process follows guidelines, such as those from the International Council for Harmonisation (ICH), and involves testing several key performance parameters. ajptr.comresearchgate.netscirp.org High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common techniques for which such validation is essential. nih.govankara.edu.tr

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scirp.org In the context of Desfluoroenrofloxacin, which is a metabolite of enrofloxacin, the method must be able to distinguish it from the parent drug (enrofloxacin) and other related metabolites like ciprofloxacin. nih.gov

Chromatographic methods like HPLC and LC-MS/MS achieve this through the physical separation of the compounds on a column followed by detection. nih.govnih.gov The choice of stationary phase (e.g., C18 column), mobile phase composition, and gradient elution is optimized to ensure that each compound has a unique retention time. researchgate.netnih.gov In LC-MS/MS, selectivity is further enhanced by using specific precursor-to-product ion transitions in selected reaction monitoring (SRM) mode, which is highly specific to the analyte's molecular structure and fragmentation pattern. ankara.edu.trresearchgate.net A method is deemed specific if the peaks for Desfluoroenrofloxacin are well-resolved from other components with no significant interference at the analyte's retention time. nih.gov

Linearity and Calibration Range Determination

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal (e.g., peak area) over a specified range. ajptr.com This range, known as the calibration range, is determined by preparing and analyzing at least five standard solutions of known concentrations. ajptr.comscirp.org

A calibration curve is constructed by plotting the instrument response against the concentration of the analyte. The linearity is then evaluated by the correlation coefficient (r²) of the linear regression line. For bioanalytical methods, an r² value of 0.99 or greater is typically required. scirp.org The established calibration range should encompass the expected concentrations of Desfluoroenrofloxacin in the research samples.

Table 2: Example Linearity and Range Data from a Validated HPLC Method for a Related Fluoroquinolone

| Parameter | Result |

| Analyte | Enrofloxacin |

| Calibration Range | 0.1 - 0.6 µg/mL |

| Number of Points | 6 |

| Regression Equation | y = 25483x + 159.2 |

| Correlation Coefficient (r²) | 0.999 |

This data is illustrative, based on a validated method for enrofloxacin, a closely related compound. researchgate.net

Precision and Accuracy Assessments

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ajptr.com It is usually expressed as the relative standard deviation (%RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval on the same day.

Intermediate Precision (Inter-day precision): Assesses precision over an extended period, often on different days with different analysts or equipment.

Accuracy is the closeness of the test results obtained by the method to the true value. scirp.org It is determined by recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and then analyzed. The percentage of the spiked amount that is detected (% recovery) is calculated.

Table 3: Example Precision and Accuracy Data from a Validated LC-MS/MS Method

| Quality Control Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| Low (e.g., 5 µg/kg) | 4.54% | 5.85% | 88.7% |

| Medium (e.g., 50 µg/kg) | 2.11% | 3.42% | 91.5% |

| High (e.g., 200 µg/kg) | 1.86% | 2.85% | 90.7% |

This data is illustrative, based on a validated method for enrofloxacin in a biological matrix. nih.gov Acceptance criteria for precision are typically %RSD < 15%, while accuracy is often within 85-115%.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net

These limits are crucial for residue analysis and determining trace amounts of the compound. They are typically established based on the signal-to-noise ratio (S/N) of the analytical signal, with an S/N of 3:1 commonly used for LOD and 10:1 for LOQ. brieflands.com

Table 4: Example LOD and LOQ Values for Fluoroquinolones in Biological Matrices

| Analyte | Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) |

| Enrofloxacin | Chicken Liver | LC-MS/MS | 1.17 | - |

| Ciprofloxacin | Chicken Liver | LC-MS/MS | 1.24 | - |

| Enrofloxacin | Chicken Muscle | HPLC | - | 5.0 |

| Ciprofloxacin | Chicken Muscle | HPLC | - | 20.0 |

| Enrofloxacin | Chicken Liver | LC-MS/MS | 0.22 | 0.85 |

This table presents a compilation of data from various studies on related fluoroquinolones to illustrate typical sensitivity. ankara.edu.trnih.govarccjournals.com

Structure Activity Relationship Sar Studies of Desfluoroenrofloxacin Hydrochloride and Its Analogs

Impact of Substituent Modifications on Antimicrobial Potency

The antimicrobial potency of fluoroquinolones, including desfluoroenrofloxacin (B1443781), is highly dependent on the nature of the substituents at various positions on the quinolone ring. Key positions that have been extensively studied in analogous compounds include the N-1, C-7, and C-8 positions. researchgate.net

The C-7 substituent profoundly influences the antimicrobial spectrum, potency, and pharmacokinetic properties. researchgate.net In many clinically significant fluoroquinolones, this position is occupied by a piperazine (B1678402) ring or a similar heterocyclic moiety. Modifications to this ring system can enhance activity against specific pathogens, including resistant strains. For instance, the introduction of bulky or functionalized side chains on the piperazine ring has been a common strategy to improve potency. nih.gov

The C-8 position can also be modified to enhance antibacterial activity and reduce the likelihood of resistance. The presence of a halogen, such as fluorine, or a methoxy (B1213986) group at this position has been shown in some analogs to improve activity against certain bacteria. researchgate.net

The following table illustrates the impact of various substituents on the antimicrobial potency of representative fluoroquinolone analogs, providing insight into the potential effects of similar modifications on desfluoroenrofloxacin.

| Compound/Analog | N-1 Substituent | C-7 Substituent | Relative Antimicrobial Potency (Illustrative) |

| Norfloxacin (B1679917) | Ethyl | Piperazinyl | Baseline |

| Ciprofloxacin (B1669076) | Cyclopropyl (B3062369) | Piperazinyl | Increased potency vs. Gram-negative bacteria |

| Levofloxacin (B1675101) | S-Methyl | 4-Methylpiperazinyl | Broad-spectrum, enhanced Gram-positive activity |

| Moxifloxacin | Cyclopropyl | 7-((4aS,7aS)-Octahydropyrrolo[3,4-b]pyridin-6-yl) | Enhanced activity against anaerobes and atypical pathogens |

This table presents illustrative data for well-studied fluoroquinolones to demonstrate general SAR principles applicable to desfluoroenrofloxacin analogs.

Correlation Between Chemical Structure and Molecular Target Binding Affinity

The primary molecular targets of fluoroquinolones are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. mdpi.com These enzymes are essential for bacterial DNA replication, transcription, and repair. Fluoroquinolones inhibit these enzymes by stabilizing the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death. nih.gov

The chemical structure of a fluoroquinolone directly correlates with its binding affinity to these target enzymes. The core quinolone ring, particularly the 3-carboxylic acid and 4-keto groups, is essential for binding to the DNA gyrase and topoisomerase IV active sites. nih.gov These functional groups are believed to interact with the enzyme and the cleaved DNA through magnesium ion-mediated binding.

The substituent at the N-1 position influences the interaction with the GyrA subunit of DNA gyrase. The C-7 substituent can interact with both the GyrA and GyrB subunits, and its size and chemical nature can affect the stability of the drug-enzyme-DNA ternary complex. nih.gov In Gram-negative bacteria, DNA gyrase is typically the primary target, whereas in many Gram-positive bacteria, topoisomerase IV is the more sensitive target. nih.gov Therefore, modifications to the fluoroquinolone structure can shift the target preference and improve activity against specific bacterial types.

| Fluoroquinolone Analog | Primary Target (Gram-Negative) | Primary Target (Gram-Positive) | Relative Binding Affinity (Illustrative) |

| Ciprofloxacin | DNA Gyrase | Topoisomerase IV | High for DNA Gyrase |

| Sparfloxacin | DNA Gyrase | Topoisomerase IV | Balanced high affinity for both |

| Moxifloxacin | DNA Gyrase / Topoisomerase IV | Topoisomerase IV | High for Topoisomerase IV |

This table provides illustrative data on the target preference and binding affinity of different fluoroquinolones, which can be extrapolated to understand the potential behavior of desfluoroenrofloxacin analogs.

Structural Features Influencing Bacterial Uptake and Efflux

Once inside the bacterium, fluoroquinolones can be actively removed by efflux pumps, which is a major mechanism of bacterial resistance. nih.gov These pumps are membrane proteins that recognize and expel a wide range of substrates, including antibiotics. The structure of the fluoroquinolone can influence its recognition and transport by these efflux pumps. For example, modifications at the C-7 position can alter the substrate specificity of certain efflux pumps, potentially reducing the rate of drug extrusion and thereby increasing its intracellular concentration and efficacy.

Design Principles for Overcoming Resistance Mechanisms Based on SAR

The development of resistance to fluoroquinolones is a significant clinical challenge. The primary mechanisms of resistance are mutations in the target enzymes (DNA gyrase and topoisomerase IV) and increased expression of efflux pumps. mdpi.com SAR studies provide crucial insights for designing new analogs that can overcome these resistance mechanisms.

To counter target-mediated resistance , new analogs are designed to have enhanced binding affinity to the mutant enzymes. This can be achieved by introducing substituents that create additional favorable interactions with the altered active site. For example, modifications at the C-7 and C-8 positions can lead to compounds that are less affected by common resistance mutations.

To overcome efflux-mediated resistance , one strategy is to design molecules that are poor substrates for the major efflux pumps. This can involve altering the size, shape, and charge of the molecule, particularly through modifications at the C-7 position . Another approach is to develop hybrid molecules that combine a fluoroquinolone with an efflux pump inhibitor.

In Silico Approaches to SAR (e.g., QSAR, Molecular Docking, Cheminformatics)

In silico methods have become indispensable tools in modern drug discovery and are widely applied to the study of fluoroquinolones. These computational approaches can predict the biological activity of novel compounds and provide insights into their interactions with molecular targets, thus guiding the synthesis of more effective drugs.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For fluoroquinolones, QSAR models have been developed to predict their antimicrobial potency based on various molecular descriptors, such as electronic, steric, and hydrophobic properties. These models can help in prioritizing the synthesis of new analogs with predicted high activity.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand (in this case, a fluoroquinolone analog) to its molecular target (DNA gyrase or topoisomerase IV). Docking studies can provide a detailed three-dimensional view of the interactions between the drug and the enzyme's active site, helping to explain the observed SAR and guiding the design of new compounds with improved binding characteristics.

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds and their biological activities. nih.gov By analyzing the structural features of a large number of fluoroquinolone analogs, cheminformatics can identify key structural motifs that are associated with high potency and a broad spectrum of activity. nih.gov

| In Silico Method | Application to Desfluoroenrofloxacin SAR |

| QSAR | Predict the antimicrobial potency of novel desfluoroenrofloxacin analogs based on their structural features. |

| Molecular Docking | Simulate the binding of desfluoroenrofloxacin analogs to wild-type and mutant DNA gyrase and topoisomerase IV to predict binding affinity and guide the design of resistance-breaking compounds. |

| Cheminformatics | Analyze large libraries of fluoroquinolone structures to identify novel scaffolds and substituents that could be incorporated into the desfluoroenrofloxacin framework to enhance its properties. |

Environmental Fate and Ecotoxicological Research of Desfluoroenrofloxacin Hydrochloride

Environmental Degradation Pathways

Hydrolysis Studies in Aqueous Systems

No specific studies on the hydrolysis of Desfluoroenrofloxacin (B1443781) Hydrochloride in aqueous systems were identified. The stability of the fluoroquinolone core structure in related compounds suggests that hydrolysis may not be a primary degradation pathway under typical environmental pH and temperature conditions, but empirical data for this specific compound is lacking.

Photolytic Degradation in Aquatic and Terrestrial Environments

Direct research on the photolytic degradation of Desfluoroenrofloxacin Hydrochloride is not available. Studies on other fluoroquinolones indicate that they can be susceptible to photodegradation in surface waters, a process that can be influenced by the presence of photosensitizing agents in the water. nih.gov However, without specific studies, the rate and products of this compound's photolysis remain unknown.

Biodegradation in Soil, Sediment, and Water Systems (Aerobic and Anaerobic)

There is no specific information available regarding the biodegradation of this compound under either aerobic or anaerobic conditions. Research on similar antibiotics has shown that microbial degradation can occur, but the rates are often slow, leading to their persistence in the environment. nih.gov The specific microbial communities capable of degrading this compound and the resulting metabolites have not been documented.

Environmental Mobility and Transport

Soil Adsorption, Desorption, and Leaching Potential